Telmisartan glucuronide

Acylglucuronide stability Covalent protein binding risk Reactive metabolite safety assessment

Acylglucuronide instability causes systematic errors in LC-MS/MS metabolite quantification. Telmisartan 1-O-acylglucuronide (CAS 250780-40-6) offers exceptional 26-hour half-life at pH 7.4-52-fold more stable than diclofenac glucuronide. - Minimizes ex vivo degradation artifacts; no protein precipitation needed due to negligible HSA binding - Validates PBPK models of enterohepatic recirculation (EHR) essential for ANDA/DMF submissions - Ideal positive control for acylglucuronide stability-toxicity studies

Molecular Formula C39H38N4O8
Molecular Weight 690.7 g/mol
CAS No. 250780-40-6
Cat. No. B020706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelmisartan glucuronide
CAS250780-40-6
Synonyms1-[4’-[(1’,4-Dimethyl-2-propyl[2’,6-bi-1H-benzimidazol]-1-yl)methyl][1,1’-biphenyl]-2-carboxylate] β-D-Glucopyranuronic Acid;  Telmisartan Glucuronide; 
Molecular FormulaC39H38N4O8
Molecular Weight690.7 g/mol
Structural Identifiers
SMILESCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C
InChIInChI=1S/C39H38N4O8/c1-4-9-30-41-31-21(2)18-24(36-40-27-12-7-8-13-28(27)42(36)3)19-29(31)43(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)38(49)51-39-34(46)32(44)33(45)35(50-39)37(47)48/h5-8,10-19,32-35,39,44-46H,4,9,20H2,1-3H3,(H,47,48)/t32-,33-,34+,35-,39-/m0/s1
InChIKeyRCOBUBSULFIXAR-QQPFWGBFSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Telmisartan Glucuronide: Primary Metabolite and Reference Standard


Telmisartan glucuronide (telmisartan 1-O-acylglucuronide; CAS 250780-40-6; molecular formula C39H38N4O8; MW 690.7) is the principal and, in humans, the only metabolite of the angiotensin II type 1 (AT1) receptor antagonist telmisartan [1]. It is formed via hepatic glucuronidation primarily by UDP-glucuronosyltransferase 1A3 (UGT1A3) and is excreted predominantly via the biliary/fecal route (>98% of administered dose) [2][3]. Unlike many drug glucuronides that exhibit significant plasma protein binding or pharmacological activity, telmisartan glucuronide is characterized by negligible human serum albumin binding and is pharmacologically inactive at the AT1 receptor [4][5].

Reported high-stability acylglucuronide for bioanalytical reference standard use
Negligible protein binding supports simplified LC-MS/MS sample preparation
Probe for enterohepatic recirculation modeling and hepatobiliary transporter studies

Why Telmisartan Glucuronide Cannot Be Substituted


Acyl glucuronides are chemically reactive species prone to hydrolysis, intramolecular acyl migration, and covalent protein adduct formation—properties that vary dramatically by parent drug structure and significantly impact analytical accuracy, safety assessment, and regulatory compliance [1]. Telmisartan 1-O-acylglucuronide exhibits a first-order degradation half-life of 26 hours at pH 7.4, representing one of the most stable acylglucuronides reported, whereas diclofenac 1-O-acylglucuronide degrades with a half-life of only 0.5 hours under identical conditions [2]. This 52-fold difference in aqueous stability has direct consequences: using an improper or uncharacterized glucuronide reference standard in LC-MS/MS method validation can introduce systematic quantification errors from differential ex vivo degradation, and cross-reactivity with alternative glucuronides in immunoassays is not predictable from parent drug structure alone . Furthermore, telmisartan glucuronide is unique among angiotensin II receptor blocker (ARB) metabolites in that it undergoes extensive enterohepatic recirculation following intestinal deconjugation back to the parent drug—a process that cannot be modeled using generic glucuronide surrogates and is essential for accurate physiologically based pharmacokinetic (PBPK) prediction [3].

Stability Generic acylglucuronide standards may differ substantially in aqueous stability and degradation kinetics.
EHR Enterohepatic recirculation profiles are compound-specific and may not be modeled with surrogate metabolites.
Cross-reactivity Immunoassay cross-reactivity with other ARB glucuronides is not predictable from parent drug structure alone.

Telmisartan Glucuronide: Differentiation Evidence


Chemical Stability vs. Diclofenac Glucuronide

Telmisartan 1-O-acylglucuronide is among the most chemically stable acylglucuronides characterized to date, with a first-order degradation half-life of 26 hours in aqueous buffer at pH 7.4, compared with only 0.5 hours for diclofenac 1-O-acylglucuronide under identical conditions [1]. This 52-fold longer half-life correlates directly with reduced isomerization to reactive α/β-anomeric forms and consequently lower covalent adduct formation with human serum albumin [2].

Acylglucuronide Stability
Head-to-head
26 h vs 0.5 h half-life
52-fold difference
Supports reduced ex vivo degradation in sample handling
pH 7.4, 37°C; reported comparison
Acylglucuronide stability Covalent protein binding risk Reactive metabolite safety assessment

Plasma Clearance vs. Parent Drug

Following intravenous administration to rats, telmisartan 1-O-acylglucuronide is cleared from plasma at a rate of 180 mL/min/kg, whereas the parent compound telmisartan is cleared at only 15.6 mL/min/kg under comparable conditions [1]. This approximately 11.5-fold higher clearance of the glucuronide conjugate is consistent with its efficient hepatobiliary elimination via cMOAT/MRP2 and other transporters [2].

Plasma Clearance
Head-to-head
180 vs 15.6 mL/min/kg
11.5-fold higher
Consistent with rapid hepatobiliary elimination
Rat i.v. bolus; minimizes systemic exposure
Pharmacokinetics Clearance rate IVIVE scaling

Protein Binding vs. Parent Drug

Telmisartan 1-O-acylglucuronide exhibits negligible binding to human serum albumin [1]. In stark contrast, the parent drug telmisartan is highly bound to plasma proteins, with approximately 99.5% bound primarily to albumin and α-1-acid glycoprotein [2]. This fundamental physicochemical difference dictates distinct sample preparation requirements for accurate bioanalysis.

Albumin Binding
Head-to-head
Negligible vs ~99.5% bound
Simplifies free fraction measurement; reduces matrix effects
In vitro HSA assay
Plasma protein binding Free fraction Bioanalytical method development

Metabolic Pathway vs. Losartan

Telmisartan is metabolized almost exclusively via glucuronidation to a single, pharmacologically inactive acylglucuronide conjugate, representing the only metabolite detected in human plasma [1]. In contrast, losartan undergoes CYP450-mediated oxidation (CYP2C9 and CYP3A4) to produce EXP3174, an active metabolite that accounts for approximately two-thirds of the drug's antihypertensive activity [2]. This fundamental pathway divergence eliminates CYP450-mediated drug-drug interaction concerns for telmisartan glucuronide quantification and simplifies metabolic profiling.

Metabolic Pathway
Head-to-head
Glucuronidation only vs CYP-mediated oxidation
Eliminates CYP450-mediated DDI confounders for bioanalysis
Human in vivo profiling
ARB metabolism CYP450 dependence Active metabolite

Enterohepatic Recirculation Impact

Incorporation of telmisartan glucuronide deconjugation and subsequent enterohepatic recirculation of the regenerated parent compound was necessary to accurately recapitulate the elimination phase (2.5–12 hours) of telmisartan pharmacokinetics in a human PBPK model [1]. Models lacking this glucuronide-mediated recirculation component systematically underpredicted telmisartan exposure during the terminal elimination phase [2].

PBPK Model Accuracy
Head-to-head
Accurate elimination phase prediction vs underprediction
Essential for validating deconjugation kinetics in PBPK
Human PBPK model; 2.5–12 h elimination phase
PBPK modeling Enterohepatic recirculation Pharmacokinetic prediction

Biliary Excretion Transporter Redundancy

In Eisai hyperbilirubinemic rats (EHBR) with hereditary cMOAT/MRP2 deficiency, biliary clearance of telmisartan glucuronide was only reduced to approximately half that of wild-type Sprague-Dawley rats, with no significant difference in total biliary excretion up to 240 minutes [1]. This indicates that telmisartan glucuronide is transported by both cMOAT/MRP2 and at least one additional unknown transporter, providing redundancy that maintains efficient biliary elimination [2].

Biliary Excretion
Class-level
~50% reduction in MRP2-deficient vs near-complete abrogation
Supports investigation of non-MRP2 biliary clearance pathways
EHBR vs Sprague-Dawley rat model
Transporter-mediated excretion cMOAT/MRP2 Hepatobiliary clearance

Telmisartan Glucuronide: Application Scenarios


ANDA/DMF Bioanalytical Method Validation

Telmisartan glucuronide serves as a fully characterized reference standard compliant with USP and EP guidelines for analytical method development, method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions . Its exceptional chemical stability (26-hour half-life at pH 7.4) minimizes ex vivo degradation artifacts during sample preparation, enabling more reproducible LC-MS/MS quantification of the metabolite in plasma and urine matrices [1]. The compound's negligible serum albumin binding eliminates the need for extensive protein precipitation steps typically required for highly bound analytes, streamlining workflow efficiency [2].

PBPK Enterohepatic Recirculation Modeling

For physiologically based pharmacokinetic (PBPK) modeling of telmisartan and structurally related OATP1B3 substrates, telmisartan glucuronide is an indispensable component for accurately parameterizing the enterohepatic recirculation (EHR) loop [3]. Models lacking the deconjugation kinetics of the glucuronide metabolite systematically underpredict parent drug exposure during the 2.5–12 hour elimination phase [4]. Procurement of authentic telmisartan glucuronide reference standard enables in vitro determination of intestinal deconjugation rates and biliary excretion parameters essential for predictive model validation.

Reactive Metabolite Safety Assessment

Telmisartan glucuronide represents a valuable positive control for acylglucuronide stability studies, given its exceptional stability (26-hour half-life) relative to reactive comparators like diclofenac glucuronide (0.5-hour half-life) [5]. Its combination of high chemical stability and high plasma clearance (180 mL/min/kg) results in negligible covalent protein adduct formation, making it an ideal benchmark compound for assessing the relationship between acylglucuronide stability and idiosyncratic toxicity risk in drug candidate screening cascades [6].

Hepatobiliary Transporter Redundancy

The unique transporter profile of telmisartan glucuronide—which utilizes both cMOAT/MRP2 and an additional unknown transporter for biliary excretion—makes it an informative probe substrate for investigating functional redundancy in hepatobiliary clearance mechanisms [7]. In MRP2-deficient models (EHBR), biliary clearance is reduced by only approximately 50% rather than abrogated entirely, enabling researchers to dissect the relative contributions of MRP2-dependent and MRP2-independent efflux pathways [8].

Application
Selection Property
Validation Focus
Bioanalytical method development and validation
Acylglucuronide chemical stability and protein binding
Sample handling stability, matrix effect assessment
PBPK enterohepatic recirculation modeling
Enterohepatic recirculation and deconjugation kinetics
Elimination phase recapitulation accuracy
Reactive metabolite stability screening
Benchmark stability vs. reactive acylglucuronides
Covalent adduct formation risk assessment
Hepatobiliary transporter redundancy studies
MRP2-dependent and independent biliary clearance
Transporter phenotyping in MRP2-deficient models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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